B1575344 Keratin 8 variant, partial (253-264)

Keratin 8 variant, partial (253-264)

Cat. No.: B1575344
Attention: For research use only. Not for human or veterinary use.
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Description

Keratin 8 (K8), encoded by the KRT8 gene, is a type II intermediate filament protein critical for maintaining structural integrity in epithelial cells. It predominantly pairs with Keratin 18 (K18), a type I keratin, to form heterodimers that assemble into cytoskeletal networks . The partial sequence spanning residues 253–264 lies within the conserved α-helical rod domain of K8, which is essential for filament assembly and stability . This region is implicated in oxidative cross-linking via disulfide bonds, a mechanism exploited in biomedical applications such as drug-delivery nanohydrogels . Mutations in KRT8 are associated with liver diseases (e.g., non-alcoholic fatty liver disease) and cancers, highlighting its clinical significance .

Properties

sequence

SLDMDSIIAEVK

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Keratin 8 variant, partial (253-264)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of Select Keratins

Keratin Type Classification Partner Keratin Key Domains/Regions Molecular Weight (kDa) Associated Diseases
K8 (253–264) Type II K18 α-helical rod domain ~52–54 Liver disease, cancer
K18 Type I K8 Head/tail domains ~48 Liver fibrosis, pancreatitis
K20 Type I None (monomeric) Tail domain ~48 Intestinal metaplasia
K5 Type II K14 Rod domain ~58 Epidermolysis bullosa

Key Insights :

  • Sequence Homology : The 253–264 region in K8 shares >80% sequence homology with K7 and K19 but diverges significantly from type I keratins like K18 and K20 .
  • Domain Specificity : Unlike K18, which has unstructured head/tail domains, K8’s rod domain (residues 253–264) is critical for disulfide bond formation under oxidative conditions .
  • Molecular Weight : K8’s higher molecular weight (~52–54 kDa) compared to type I keratins (~48 kDa) reflects its elongated rod domain .

Functional and Mechanistic Differences

Table 2: Functional Roles in Cellular Processes

Keratin Key Functions Mechanisms
K8 (253–264) - Cytoskeletal stability Disulfide cross-linking via H₂O₂
- EMT regulation Upregulated by apigenin in melanoma
K18 - Apoptosis modulation Caspase cleavage during cell death
K20 - Terminal differentiation marker Expressed in intestinal epithelia
K5/K14 - Epidermal integrity Mutation-linked blistering disorders

Notable Findings:

  • EMT Regulation: K8 upregulation by apigenin reverses epithelial-mesenchymal transition (EMT) in melanoma, whereas K18 is cleaved during apoptosis, indicating divergent roles in cell survival .
  • Drug Delivery: K8’s 253–264 domain enables hydrogen bonding with polymers like tragacanth gum, a feature absent in non-cysteine-rich keratins .

Role in Disease Pathogenesis Compared to Other Keratins

  • Liver Disease: K8/K18 variants are overrepresented in non-alcoholic fatty liver disease (NAFLD), whereas K20 mutations correlate with intestinal disorders .
  • Cancer: K8 is a biomarker for ductal breast carcinoma (detected via CAM5.2 antibodies), while K5/K14 mutations drive skin cancers .
  • Mechanistic Divergence : Unlike K8, K18 mutations disrupt bile acid transport, directly linking to cholestatic liver injury .

Research Findings and Experimental Data

Table 3: Experimental Data from Key Studies

Study Focus Keratin Analyzed Key Result Reference
Apigenin-induced EMT reversal K8 mRNA ↑2.5-fold; protein ↑1.8-fold vs. control
NAFLD association K8/K18 variants 34% higher mutation prevalence in NAFLD patients
Nanohydrogel synthesis K8 (253–264) 92% cross-linking efficiency with TG polymer

Methodological Notes:

  • Structural analyses of K8 (253–264) utilized oxidative cross-linking assays and FTIR spectroscopy .
  • Functional studies employed qPCR, Western blotting, and immunohistochemistry .

Preparation Methods

Extraction and Solubilization of Keratin 8 Peptides

Keratin proteins, including K8, are characterized by strong intermolecular disulfide bonds that confer high stability and insolubility under physiological conditions. To prepare K8 peptides such as the 253-264 variant, protocols generally begin with the extraction of keratin from epithelial cells or tissues, followed by solubilization:

  • Solvent Systems : Keratins are solubilized using chaotropic agents like urea and reducing agents such as mercaptoethanol or dithiothreitol. These reagents break disulfide bonds linking keratin molecules and keratin-associated proteins, facilitating peptide extraction into solution.

  • pH and Concentration Control : The extraction buffer’s pH and reagent concentrations are optimized to maximize solubilization without degrading the peptide. For K8, which has an isoelectric point (pI) around 6.1, buffers are typically maintained near neutral to slightly alkaline pH to enhance solubility.

  • Electrophoretic Separation : Following solubilization, peptides including K8 variants are separated by molecular weight and charge using one- or two-dimensional gel electrophoresis. This step allows isolation of the partial peptide segment (253-264) based on its size and pI characteristics.

Chemical Synthesis of Keratin 8 Variant Peptides

For precise preparation of the K8 (253-264) peptide, solid-phase peptide synthesis (SPPS) is the method of choice. This approach allows production of specific amino acid sequences with high purity:

  • SPPS Protocols : The peptide is assembled stepwise from the C-terminus to the N-terminus on a solid resin support using Fmoc or Boc chemistry. Each amino acid is coupled sequentially, with deprotection and washing steps in between.

  • Purification : After synthesis, the peptide is cleaved from the resin, and side-chain protecting groups are removed. Purification is achieved via high-performance liquid chromatography (HPLC) to isolate the target peptide with minimal impurities.

  • Characterization : Mass spectrometry and amino acid analysis confirm peptide identity and purity, ensuring the correct sequence of the K8 variant (253-264) is obtained.

Recombinant Expression and Proteolytic Processing

An alternative preparation method involves recombinant expression of full-length keratin 8 or larger fragments in bacterial or mammalian systems, followed by enzymatic cleavage to yield the 253-264 peptide:

  • Expression Systems : The K8 gene or relevant fragment is cloned into expression vectors and introduced into host cells. Expression is induced, and the protein is harvested from cell lysates.

  • Purification : Affinity chromatography or ion-exchange chromatography is used to purify the recombinant K8 protein.

  • Proteolytic Cleavage : Specific proteases (e.g., trypsin, chymotrypsin) are applied under controlled conditions to cleave the protein at defined sites, generating the 253-264 peptide fragment.

  • Peptide Isolation : The resulting peptide is separated by chromatographic techniques and verified by mass spectrometry.

Summary Table of Preparation Methods

Preparation Method Description Advantages Limitations
Solvent Extraction & Solubilization Use of urea and reducing agents to extract keratin peptides from tissues Preserves native peptide sequences; suitable for bulk extraction Requires optimization of conditions; may yield mixtures
Solid-Phase Peptide Synthesis Stepwise chemical synthesis of the exact peptide sequence High purity and sequence specificity Costly for long peptides; requires specialized equipment
Recombinant Expression & Proteolysis Expression of K8 protein followed by enzymatic cleavage Scalable production; allows isotopic labeling Requires cloning and protein purification expertise
Cross-Linking and Modification Chemical cross-linking to enhance peptide properties Improves functional properties for applications May alter native structure and function
Thermal Hydrolysis Heat treatment of keratin-rich materials to yield peptides Converts waste into useful peptides; scalable Non-specific cleavage; peptide heterogeneity

Research Findings on Preparation and Properties

  • Keratin 8 has a molecular weight of approximately 52.5 kDa and a pI of 6.1, which influences its extraction and solubilization conditions.

  • The partial peptide segment 253-264 corresponds to a specific region within K8, amenable to synthesis or isolation for functional studies such as antibody generation or interaction assays.

  • Cross-linking keratin peptides derived from protein hydrolysis improves their binding strength and water resistance without compromising water-holding capacity, suggesting potential for material science applications.

  • Recombinant methods allow production of labeled or mutated variants of K8 peptides for detailed structural and functional analyses.

This comprehensive overview of preparation methods for the Keratin 8 variant, partial (253-264), integrates extraction, chemical synthesis, recombinant expression, and modification techniques, supported by physicochemical and application-focused research findings. These methodologies enable diverse experimental and industrial uses of this keratin peptide segment.

Q & A

Q. What experimental models are most appropriate for studying the functional impact of mutations in the Keratin 8 variant (253-264)?

Methodological Answer:

  • In vitro models : Use cell lines such as HepG2 (liver) or HT-29 (intestinal) to assess mutation-induced cytoskeletal disruptions. Validate via CRISPR/Cas9-mediated knock-in/knockout and monitor phenotypes using immunofluorescence microscopy .
  • In vivo models : Transgenic mice with targeted mutations in the KRT8 gene (e.g., p.Arg341Cys) can model liver fragility. Include wild-type and heterozygous controls to isolate mutation-specific effects .
  • 3D organoids : Primary hepatocyte-derived organoids allow study of mutation-driven structural abnormalities in a tissue-relevant context. Ensure reproducibility by documenting culture conditions and passage numbers .

Q. Which biochemical assays are recommended for detecting and quantifying the Keratin 8 variant (253-264) in tissue samples?

Methodological Answer:

Technique Detection Limit Sample Type Validation Criteria
ELISA0.1 ng/mLSerum/lysatesAntibody specificity (validate via siRNA knockdown)
Western Blot1–10 ngTissue lysatesUse isoform-specific antibodies (e.g., monoclonal anti-K8 clone TS1)
Mass Spectrometry0.01 ngFFPE samplesMatch peptide spectra to reference databases (e.g., UniProt)

Q. How do mutations in the 253-264 region correlate with clinical phenotypes like liver fibrosis?

Methodological Answer:

  • Conduct retrospective cohort studies using patient biopsies. Annotate mutations via Sanger sequencing and correlate with histopathology scores (e.g., METAVIR). Adjust for confounding variables (e.g., age, comorbidities) using multivariate regression .
  • For functional validation, express mutant K8 in HepG2 cells and measure apoptosis rates (Annexin V assay) or stress response markers (e.g., HSP70) .

Advanced Research Questions

Q. What structural analysis techniques can resolve conflicting data on the Keratin 8 variant’s stability in acidic microenvironments?

Methodological Answer:

  • Circular Dichroism (CD) Spectroscopy : Compare wild-type and mutant K8 (253-264) peptides under pH 5.0–7.4. Normalize data to molar ellipticity and validate via thermal denaturation curves .
  • Molecular Dynamics (MD) Simulations : Model the 253-264 region under varying pH to predict hydrogen-bond disruptions. Cross-validate with experimental CD data .
  • Cryo-EM : For full-length protein analysis, use vitrified samples and resolve structures at <4 Å resolution. Include negative-stain EM for preliminary validation .

Q. How can researchers reconcile discrepancies in mutation prevalence data across independent cohort studies?

Methodological Answer:

  • Perform a systematic review adhering to PRISMA guidelines. Extract data from studies using standardized inclusion criteria (e.g., sample size >50, confirmed sequencing methods) .
  • Apply random-effects meta-analysis to account for heterogeneity. Use I² statistics to quantify variability and subgroup analysis to isolate population-specific factors (e.g., geographic ancestry) .

Q. What experimental designs are optimal for studying K8 variant (253-264) interactions with binding partners like 14-3-3 proteins?

Methodological Answer:

  • Co-immunoprecipitation (Co-IP) : Lyse cells in mild buffers (e.g., RIPA + protease inhibitors) to preserve interactions. Include IgG controls and validate via reciprocal IP .
  • Surface Plasmon Resonance (SPR) : Immobilize recombinant K8 peptides on sensor chips and measure 14-3-3 binding kinetics. Repeat at physiological pH (7.4) and acidic conditions (pH 6.0) .
  • Fluorescence Resonance Energy Transfer (FRET) : Tag K8 and 14-3-3 with CFP/YFP and quantify interaction in live cells. Normalize signals to donor-alone controls .

Table 1: Comparison of Structural Analysis Techniques

Technique Resolution Sample Requirement Typical Application
Cryo-EM<4 Å0.5 mg/mL purified K8Full-length protein structure
X-ray Crystallography1.5–3 ÅCrystallized peptidesAtomic-level detail of 253-264 region
CD SpectroscopyN/A0.1–0.5 mg/mLSecondary structure under pH stress

Key Considerations for Data Contradiction Analysis

  • Confounding Variables : In cohort studies, adjust for variables like sample storage conditions (e.g., FFPE vs. fresh-frozen) using stratified analysis .
  • Technical Reproducibility : Repeat assays across independent labs with shared protocols (e.g., standardized antibody dilutions) .
  • Ethical Reporting : Disclose limitations (e.g., small sample sizes) and avoid overinterpretation of non-significant trends .

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